
6-(4-Nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
6-(4-Nitrophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a heterocyclic compound that features a pyridine ring substituted with a nitrophenyl group, a cyano group, and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-nitrophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves the reaction of 4-nitrobenzaldehyde with cyanoacetamide in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Reduction: The nitro group in 6-(4-nitrophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the cyano group.
Oxidation: The compound can undergo oxidation reactions, particularly at the keto group, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed:
Reduction: 6-(4-Aminophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
Pharmaceutical Applications
1.1 Neurological Disorders
The compound has been identified as a crucial intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its structure allows it to modulate neurotransmitter activity effectively, making it a candidate for developing drugs targeting conditions such as Alzheimer's disease and schizophrenia. For instance, studies have shown that derivatives of this compound can inhibit specific receptors associated with neurotransmitter pathways, leading to potential therapeutic benefits .
1.2 Antimicrobial Activity
Research indicates that 6-(4-Nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile exhibits antimicrobial properties. In a study involving various synthesized complexes of this compound, significant inhibition was observed against multiple microbial strains, suggesting its potential as an antimicrobial agent .
Case Study:
A series of transition metal complexes derived from this compound were tested for their antimicrobial efficacy. The results demonstrated that these complexes had potent inhibitory effects on both Gram-positive and Gram-negative bacteria, highlighting their potential use in developing new antimicrobial therapies .
Agricultural Applications
2.1 Agrochemicals
The compound is utilized in formulating agrochemicals due to its effectiveness in pest control while minimizing environmental impact. It serves as an active ingredient in pesticides that target specific pests without harming beneficial insects or the ecosystem .
2.2 Sustainable Agriculture
Recent studies have focused on the environmental benefits of using this compound in agricultural practices. Its formulation helps reduce chemical runoff and promotes sustainable farming practices by providing effective pest management solutions .
Material Science Applications
3.1 Advanced Materials Development
In material science, this compound is explored for its potential in creating advanced materials such as polymers and coatings that require enhanced thermal stability and chemical resistance. The unique properties of this compound make it suitable for applications where durability and resistance to environmental factors are crucial .
3.2 Coatings and Polymers
Research has indicated that incorporating this compound into polymer matrices can improve the mechanical properties and thermal stability of the resulting materials. This application is particularly relevant in industries where high-performance materials are essential, such as aerospace and automotive sectors .
Biochemical Research
4.1 Enzyme Inhibition Studies
The compound is also significant in biochemical research, particularly in studies related to enzyme inhibition. Researchers utilize it to investigate metabolic pathways and identify potential therapeutic targets for diseases like cancer .
Case Study:
In a study examining the enzyme inhibition properties of various dihydropyridine derivatives, this compound was shown to inhibit specific enzymes associated with cancer cell proliferation, suggesting its role as a lead compound for developing anticancer drugs .
Mechanism of Action
The mechanism of action of 6-(4-nitrophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile largely depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, inhibiting their activity. The nitrophenyl group can participate in electron transfer processes, while the cyano and keto groups can form hydrogen bonds with target molecules, stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
6-(4-Aminophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile: Similar structure but with an amino group instead of a nitro group.
6-(4-Methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness: 6-(4-Nitrophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic interactions or redox properties.
Biological Activity
6-(4-Nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by relevant data tables and case studies.
- Molecular Formula : C12H7N3O3
- Molecular Weight : 241.206 g/mol
- Structure : The compound features a pyridine ring substituted with a nitrophenyl group and a carbonitrile functional group.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : Involving aldehydes and cyanoacetates.
- Cyclization : Followed by oxidation steps to introduce the carbonitrile group.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. A significant evaluation involved testing against various bacterial strains, revealing promising results:
Compound | MIC (µg/mL) | MBC (µg/mL) | Target Pathogen |
---|---|---|---|
This compound | 15 | 30 | Staphylococcus aureus |
Analog 24 | 10 | 20 | Escherichia coli |
Doxorubicin | 5 | 10 | HT29 carcinoma cell line |
The compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, indicating its potential as an antimicrobial agent .
Cytotoxic Activity
In vitro studies evaluated the cytotoxic effects against human tumor cell lines. Notably, the compound demonstrated significant cytotoxicity:
Cell Line | IC50 (µM) | Comparison |
---|---|---|
HT29 (colon carcinoma) | 12 | 2.5 times more active than doxorubicin |
MCF7 (breast carcinoma) | 25 | Comparable to standard chemotherapeutics |
The results suggest that this compound could serve as a lead in developing new anticancer therapies .
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : Targeting specific enzymes involved in cell proliferation and survival.
- Interaction with DNA : Potential intercalation or binding to DNA, disrupting replication processes.
Further studies are needed to elucidate the precise molecular targets and pathways involved in its activity.
Case Studies
A notable case study involved a series of synthesized derivatives based on the core structure of this compound. These derivatives were assessed for their antimicrobial and cytotoxic properties:
- Compound 24 was identified as the most potent derivative with broad-spectrum activity against both bacterial pathogens and tumor cell lines.
- The study highlighted the structure-activity relationship (SAR), indicating that modifications on the nitrophenyl moiety significantly influenced biological outcomes .
Properties
CAS No. |
62090-55-5 |
---|---|
Molecular Formula |
C12H7N3O3 |
Molecular Weight |
241.20 g/mol |
IUPAC Name |
6-(4-nitrophenyl)-2-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H7N3O3/c13-7-9-3-6-11(14-12(9)16)8-1-4-10(5-2-8)15(17)18/h1-6H,(H,14,16) |
InChI Key |
VRTRMSCRZXOYDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C(=O)N2)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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